

Unveiling Inhibitory Circuits: Strychnine Phosphate as a Neuronal Mapping Tool

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strychnine phosphate*

Cat. No.: *B3031560*

[Get Quote](#)

Application Notes and Protocols for Researchers

Introduction

In the intricate landscape of the central nervous system (CNS), inhibitory neurotransmission plays a pivotal role in shaping neuronal communication, preventing hyperexcitability, and enabling precise information processing. Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it mediates fast inhibitory postsynaptic potentials through its interaction with glycine receptors (GlyRs).^{[1][2][3]} Strychnine, a potent and selective competitive antagonist of GlyRs, serves as an invaluable pharmacological tool for researchers seeking to dissect and map these crucial inhibitory neural circuits.^{[2][4]} By blocking glycinergic inhibition, strychnine induces a state of disinhibition, effectively "unmasking" excitatory connections that are normally under inhibitory control. This application note provides detailed protocols and quantitative data for utilizing **strychnine phosphate** to elucidate the functional connectivity of inhibitory neural circuits.

Principle of Action

Glycine receptors are ligand-gated chloride ion channels.^{[1][2]} Upon binding of glycine, the channel opens, allowing an influx of chloride ions (Cl⁻) into the postsynaptic neuron. This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential in response to excitatory inputs. Strychnine acts by competitively binding to the glycine binding site on the GlyR, thereby preventing glycine from activating the receptor and blocking the influx

of chloride ions.[\[2\]](#)[\[4\]](#)[\[5\]](#) This blockade of inhibition leads to an increase in neuronal excitability and can reveal previously sub-threshold excitatory pathways.

Data Presentation

The following tables summarize quantitative data from studies utilizing strychnine to investigate its effects on neuronal activity and inhibitory neurotransmission.

Table 1: Dose-Dependent Effects of Strychnine on Neuronal Activity

Parameter	Preparation	Strychnine Concentration	Effect	Reference
Spontaneous Firing	Superficial dorsal horn neurons (in vivo)	Not specified	No change in spontaneous activity	[6]
Evoked Inhibitory Postsynaptic Currents (IPSCs)	Ventral tegmental area dopaminergic neurons (slice)	1 μ M	Depression of the first IPSC in a paired-pulse stimulation	[7]
Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)	Isolated dopaminergic neurons	0.5 μ M	Reduction in sIPSC frequency	[7]
Excitatory Postsynaptic Current (EPSC) Area	Lamina I NK1R+ neurons (rat spinal cord slice)	300 nM (with 10 μ M bicuculline)	Significant increase in EPSC area evoked by A β fiber stimulation	[8]
Survival Rate	Mice (in vivo)	2 mg/kg (intraperitoneal)	0% survival (control)	[9]

Table 2: Antagonistic Properties of Strychnine

Parameter	Preparation	Agonist	Strychnine Concentration (IC50)	Reference
Glycine-induced response	Dissociated rat hippocampal pyramidal cells	Glycine	28 nM	[10]
GABA-induced response	Dissociated rat hippocampal pyramidal cells	GABA	6.7 μ M	[10]
[3H]strychnine binding	Spinal cord synaptic membranes	Chloride	ED50 of 160-620 mM for various anions to inhibit binding	[11]

Experimental Protocols

Protocol 1: In Vivo Single-Unit Recording with Microiontophoretic Application of **Strychnine Phosphate**

This protocol describes the procedure for recording the activity of single neurons in a living animal while locally applying **strychnine phosphate** to assess its effect on synaptic transmission and map local inhibitory circuits.

Materials:

- **Strychnine phosphate** solution (e.g., 10 mM in 165 mM NaCl, pH adjusted)
- Multi-barreled micropipettes
- High-impedance microelectrodes for single-unit recording
- Microiontophoresis current generator
- Electrophysiological recording setup (amplifier, data acquisition system)

- Anesthetized animal preparation (species and anesthesia as per experimental design and institutional guidelines)
- Stereotaxic apparatus

Procedure:

- Animal Preparation: Anesthetize the animal and mount it in a stereotaxic frame. Perform the necessary surgical procedures to expose the brain or spinal cord region of interest. Maintain the animal's physiological parameters (body temperature, hydration) throughout the experiment.[12]
- Electrode and Pipette Preparation: Prepare a multi-barreled micropipette with one barrel filled with **strychnine phosphate** solution and other barrels for control solutions (e.g., saline) and potentially other drugs. Attach a single-unit recording electrode to the multi-barreled pipette, with the tip of the recording electrode slightly protruding from the pipette assembly.
- Neuronal Search and Baseline Recording: Lower the electrode/pipette assembly into the target brain region. Search for spontaneously active or sensory-evoked single-unit activity. Once a stable recording is established, record baseline neuronal activity for a sufficient period (e.g., 5-10 minutes) to characterize the neuron's firing pattern.
- Microiontophoretic Application: Apply **strychnine phosphate** using the microiontophoresis system. Start with a low ejection current (e.g., 10-20 nA) and gradually increase it. Monitor the neuron's firing rate and pattern for changes indicative of disinhibition (e.g., increased firing rate, appearance of burst firing, or an enhanced response to excitatory stimuli).
- Data Analysis: Compare the neuronal activity during and after strychnine application to the baseline recording. Analyze changes in firing rate, inter-spike intervals, and response to sensory or electrical stimulation. An increase in excitatory responses suggests the presence of a glycinergic inhibitory input to the recorded neuron.
- Controls: Intersperse strychnine applications with applications of saline from another barrel to control for current effects. At the end of the experiment, a recovery period should be recorded to see if the neuronal activity returns to baseline.

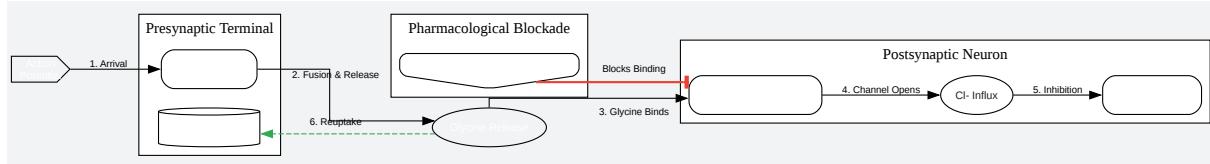
Protocol 2: In Vitro Slice Electrophysiology for Mapping Inhibitory Connections

This protocol details the use of strychnine in a brain slice preparation to identify and characterize synaptic connections that are modulated by glycinergic inhibition.

Materials:

- **Strychnine phosphate**
- Artificial cerebrospinal fluid (aCSF)
- Brain slice preparation setup (vibratome, slicing chamber)
- Patch-clamp electrophysiology rig (microscope, micromanipulators, amplifier, data acquisition system)
- Glass micropipettes for whole-cell recording and stimulation

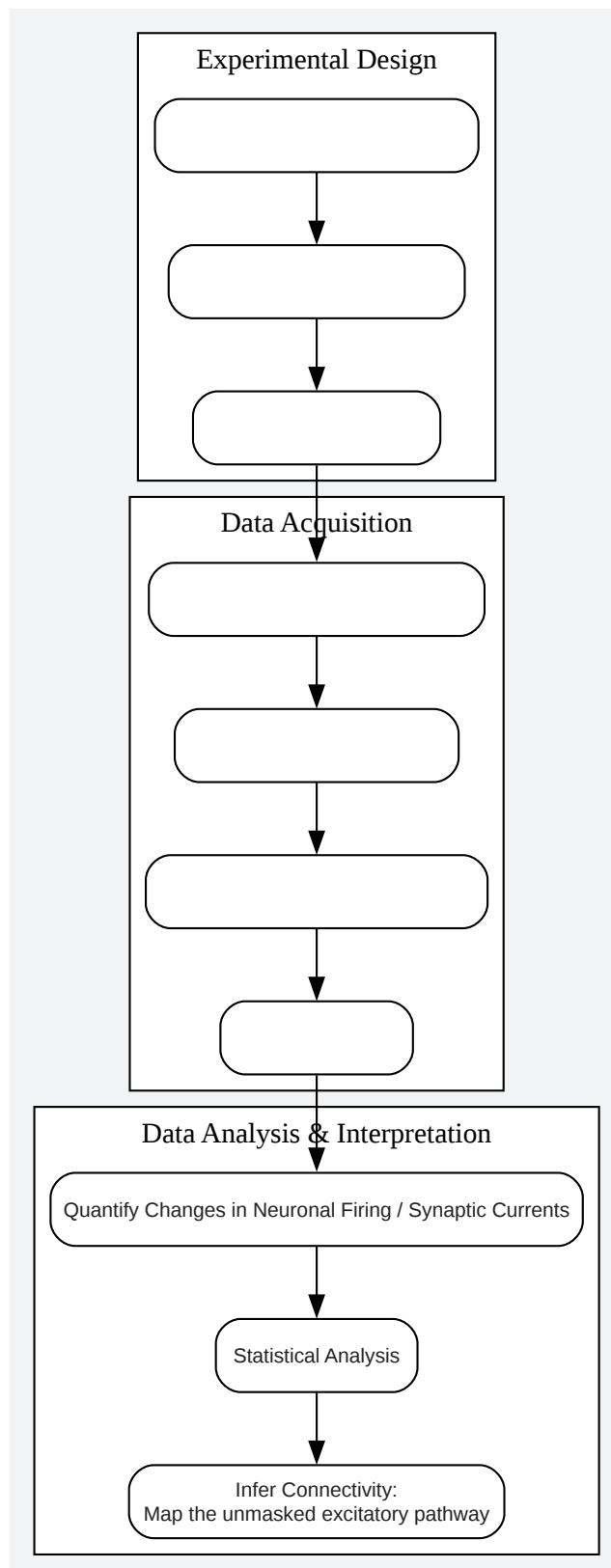
Procedure:


- Slice Preparation: Prepare acute brain or spinal cord slices from the animal of choice using a vibratome in ice-cold, oxygenated slicing solution. Transfer the slices to a holding chamber with oxygenated aCSF to recover.
- Patch-Clamp Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Using visual guidance (e.g., DIC microscopy), obtain a whole-cell patch-clamp recording from a neuron of interest.
- Baseline Synaptic Response: Place a stimulating electrode in a region expected to provide synaptic input to the recorded neuron. Elicit postsynaptic currents (PSCs) or potentials (PSPs) by delivering brief electrical pulses. Record baseline responses to establish the properties of the synaptic connection under control conditions.
- Bath Application of Strychnine: After recording stable baseline responses, perfuse the slice with aCSF containing a known concentration of **strychnine phosphate** (e.g., 300 nM).^[8] Allow sufficient time for the drug to equilibrate in the tissue (e.g., 10-15 minutes).
- Recording in the Presence of Strychnine: Repeat the stimulation protocol and record the synaptic responses in the presence of strychnine. An increase in the amplitude or duration of

excitatory postsynaptic currents (EPSCs) or the appearance of previously absent responses indicates that the synaptic connection was under tonic or phasic glycinergic inhibition.[8]

- Data Analysis: Quantify the changes in EPSC/EPSP amplitude, area, and kinetics before and after strychnine application. Statistical analysis can reveal the significance of the disinhibitory effect.
- Washout and Controls: If possible, perform a washout by perfusing with drug-free aCSF to see if the synaptic responses return to baseline. In some experiments, co-application with a GABA_A receptor antagonist (e.g., bicuculline) can be used to block all fast synaptic inhibition.[8]

Visualizations


Glycinergic Synaptic Transmission and Strychnine Blockade

[Click to download full resolution via product page](#)

Caption: Mechanism of glycinergic inhibition and its blockade by strychnine.

Experimental Workflow for Mapping an Inhibitory Circuit

[Click to download full resolution via product page](#)

Caption: General workflow for using strychnine to map inhibitory circuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strychnine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Strychnine (PIM 507) [inchem.org]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Effects of iontophoretically applied naloxone, picrotoxin and strychnine on dorsal horn neuron activities treated with high frequency conditioning stimulation in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strychnine-blocked glycine receptor is removed from synapses by a shift in insertion/degradation equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disinhibition Opens the Gate to Pathological Pain Signaling in Superficial Neurokinin 1 Receptor-Expressing Neurons in Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The specification of glycinergic neurons and the role of glycinergic transmission in development [frontiersin.org]
- 11. The Glycine Synaptic Receptor: Evidence That Strychnine Binding Is Associated with the Ionic Conductance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to In vivo Single-unit Recording from Optogenetically Identified Cortical Inhibitory Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Inhibitory Circuits: Strychnine Phosphate as a Neuronal Mapping Tool]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3031560#strychnine-phosphate-as-a-tool-for-mapping-inhibitory-neural-circuits>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com